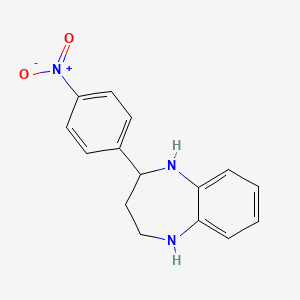

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Übersicht

Beschreibung

“2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a benzodiazepine derivative with a nitrophenyl group. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties . The nitrophenyl group is a functional group consisting of a phenyl group with a nitro substituent .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzodiazepines are generally synthesized via the reaction of an amino acid with a benzophenone derivative . The nitrophenyl group could potentially be introduced via a nitration reaction .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzodiazepine core with a nitrophenyl group attached. Benzodiazepines have a fused benzene and diazepine ring . The nitrophenyl group would add electron-withdrawing character, which could influence the compound’s reactivity .Chemical Reactions Analysis

The nitro group in the nitrophenyl moiety is often reduced in chemical reactions . In the context of benzodiazepines, various reactions could occur depending on the specific substituents present .Wissenschaftliche Forschungsanwendungen

Antianxiety Agent

A study by Anzini et al. (2008) explored the use of certain benzodiazepine compounds, closely related to 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, as antianxiety agents. The compounds showed high affinity for central benzodiazepine receptors in both bovine and human cortical brain membranes. Notably, one compound exhibited a partial agonist profile in vitro and demonstrated effectiveness in various animal models of anxiety, without typical benzodiazepine side effects (Anzini et al., 2008).

Calcium Channel Blockers

Atwal et al. (1987) synthesized benzodiazepine compounds with structures inspired by dihydropyridines and diltiazem. These compounds, including a variant of the benzodiazepine , were identified as calcium channel blockers, showing potential in the potassium-depolarized rabbit aorta model. Their in vitro activity was confirmed by electrophysiological techniques (Atwal et al., 1987).

Novel Synthesis Methods

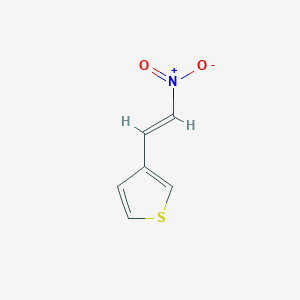

Berestovitskaya et al. (2011) described a method for synthesizing previously unknown benzodiazepines containing a nitro group, through the condensation of geminal acylnitrostyrenes with o-aminothiophenol. The structural properties of these compounds were examined using physicochemical methods, including X-ray diffraction (Berestovitskaya et al., 2011).

Potential Antidepressant Agents

Martin et al. (1982) researched 4,5-dihydro-4-phenyl-3H-1,3-benzodiazepine derivatives, which share a structural similarity with 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. These compounds exhibited antidepressant-like activity and were shown to inhibit tetrabenazine-induced ptosis. This study provided insights into the potential use of similar benzodiazepine derivatives as antidepressants (Martin et al., 1982).

Wirkmechanismus

While the exact mechanism of action for this specific compound is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

While specific safety data for this compound is not available, both benzodiazepines and nitrophenyl compounds have associated hazards. Benzodiazepines can cause drowsiness and are potentially addictive . Nitrophenyl compounds can be irritants and are potentially harmful if swallowed or in contact with skin .

Zukünftige Richtungen

Research into benzodiazepine derivatives continues to be a vibrant field, with new compounds being synthesized for potential use in treating a variety of conditions . The introduction of a nitrophenyl group could potentially alter the activity of the benzodiazepine, opening up new avenues for research.

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-18(20)12-7-5-11(6-8-12)13-9-10-16-14-3-1-2-4-15(14)17-13/h1-8,13,16-17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMPGVGSPVNQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2NC1C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378033 | |

| Record name | 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904813-76-9 | |

| Record name | 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

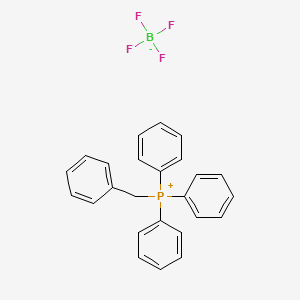

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B1621720.png)

![(3R-cis)-(-)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1621724.png)

![3-[(2,5-Dimethylphenyl)methoxy]-6-methylpyridin-2-amine](/img/structure/B1621727.png)

![2-[(Cyanomethyl)sulfinyl]acetonitrile](/img/structure/B1621731.png)